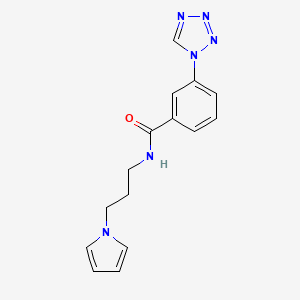

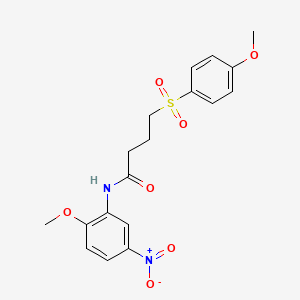

![molecular formula C19H14N2O3 B2994841 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-50-5](/img/structure/B2994841.png)

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (DMPIP) is a small molecule that has been studied in recent years for its potential applications in scientific research. It has been found to possess unique biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

Biological Activities and Chemical Properties

Enzymatic Modification and Antioxidant Capacity : The enzymatic modification of 2,6-dimethoxyphenol, a related compound, for the synthesis of dimers with high antioxidant capacity has been investigated. This study demonstrated that products of laccase-catalyzed oxidation could have enhanced bioactive properties, showcasing the potential for developing novel antioxidants (Adelakun et al., 2012).

Synthesis and Evaluation of Derivatives : Research on 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives highlighted their anticancer, antiangiogenic, and antioxidant properties. This indicates the versatility of pyridazinone scaffolds in synthesizing compounds with a wide spectrum of biological activities (Kamble et al., 2015).

Herbicide Modes of Action : Studies have shown that pyridazinone compounds, sharing a similar core structure, inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This research provides insight into the mechanism of action of these compounds as herbicides, expanding the understanding of their agricultural applications (Hilton et al., 1969).

Electrochromic Materials : The synthesis of donor-acceptor polymeric electrochromic materials using pyrido[4,3-b]pyrazine as the acceptor unit demonstrates the compound's potential in the development of electrochromic devices. These materials exhibit significant changes in transmittance in the near-IR region, indicating their usefulness in NIR electrochromic applications (Zhao et al., 2014).

Monoamine Oxidase Inhibition : Research on 5H-indeno[1,2-c]pyridazin-5-one derivatives has explored their inhibitory activity against human monoamine oxidase A and B. This highlights the compound's potential in the context of neurodegenerative diseases, where monoamine oxidase inhibitors can play a therapeutic role (Reniers et al., 2011).

作用機序

Target of Action

The primary target of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is the enzyme Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is a major regulator in at least one of several independent routes of extracellular vesicle (EV) biogenesis . Inhibition of nSMase2 is a promising new therapeutic approach for neurological disorders .

Mode of Action

This compound acts as a potent and selective non-competitive inhibitor of nSMase2 . By inhibiting nSMase2, it disrupts the formation of HIV type 1 (HIV-1) viral particles and prevents the virus from becoming infectious .

Biochemical Pathways

The inhibition of nSMase2 affects the biogenesis of extracellular vesicles (EVs). EVs are constitutively shed from cells and released by various stimuli. Their protein and RNA cargo are modified by the stimulus, and in disease conditions can carry pathological cargo involved in disease progression .

Pharmacokinetics

The compound is metabolically stable, with excellent oral bioavailability and brain penetration . .

Result of Action

The inhibition of nSMase2 by this compound leads to a disruption in the formation of HIV-1 viral particles, thereby preventing the virus from becoming infectious . This suggests that the compound could have potential therapeutic applications in the treatment of HIV-1.

生化学分析

Biochemical Properties

The compound 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one has been identified as a potent and selective non-competitive inhibitor of nSMase2 . This enzyme plays a crucial role in the biogenesis of extracellular vesicles (EVs), which are involved in various biochemical reactions and cellular processes .

Cellular Effects

The compound’s inhibitory effect on nSMase2 impacts the release of EVs, which carry protein and RNA cargo that can be modified by various stimuli . By inhibiting nSMase2, this compound can potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nSMase2, thereby inhibiting its activity . This inhibition disrupts the biogenesis of EVs, leading to changes in the transport of protein and RNA cargo within cells .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSUULIHORSRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

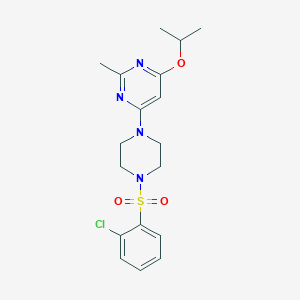

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

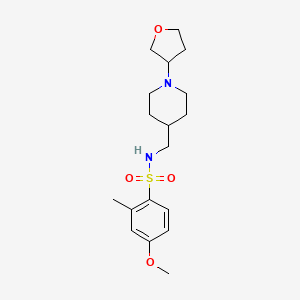

![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)

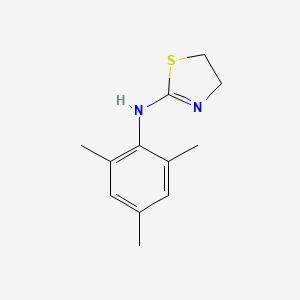

![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)